5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-Methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
Similar compounds like 1h-1,2,4-triazole-3-thiol have been known to interact with metal ions, forming luminescent polymers with cadmium (ii) salts .
Mode of Action
It has been found that 4-methyl-4h-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that the compound may undergo reactions with electrophiles, leading to the formation of new compounds.
Biochemical Pathways
Similar compounds have been found to exhibit electrochemically anticorrosive behavior on the silver electrode . This suggests that the compound may interact with metal surfaces and influence electrochemical processes.
Pharmacokinetics
It is soluble in acetone , which may influence its absorption and distribution in biological systems.
Result of Action
Similar compounds have been found to form self-assembled monolayers on metal surfaces, exhibiting anticorrosive behavior . This suggests that the compound may have potential applications in materials science and engineering.
Action Environment
The compound’s solubility in acetone suggests that its action and stability may be influenced by the presence of organic solvents.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins
Cellular Effects
Triazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide, which is then cyclized to yield the triazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo S-alkylation reactions to form S-substituted derivatives.
Coordination Chemistry: It can form complexes with metals, such as mercury and cadmium.
Common reagents used in these reactions include ethyl bromoacetate for S-alkylation and metal salts for coordination chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Corrosion Inhibition: It is used as a corrosion inhibitor for mild steel in sulfuric acid solutions.
Coordination Chemistry:
Biological Studies: Derivatives of this compound are investigated for their antimicrobial, antioxidant, and antiviral properties.
Comparison with Similar Compounds
Similar compounds to 5-methyl-4H-1,2,4-triazole-3-thiol include:
1H-1,2,4-Triazole-3-thiol: Another triazole derivative with similar chemical properties.
2-Mercaptoimidazole: A compound with a similar thiol group but different ring structure.
5-(Ethylthio)-1H-tetrazole: A tetrazole derivative with a similar sulfur-containing group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Properties
IUPAC Name |
5-methyl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCWDMJTKYHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223009 | |
Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7271-44-5 | |
Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007271445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7271-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7271-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7271-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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